
protoveratrine A
概要
説明
プロトベラトリン A は、特にシロバナオオバコ属の植物に含まれる天然のステロイドアルカロイドです。それは、心血管系への影響を含む、強力な生物学的活性で知られています。 プロトベラトリン A は、その降圧作用のために歴史的に医学で使用されてきました。これは、薬理学と毒物学の両方で重要な化合物の可能性があります .
準備方法
合成経路と反応条件
プロトベラトリン A の合成は、その複雑な構造のために、複雑な有機反応を伴います。通常、合成経路には、エステル化、環化、および官能基の修飾などの複数の段階が含まれます。 反応条件は、多くの場合、目的の生成物の正しい生成を確実にするために、特定の触媒、制御された温度、および正確な pH レベルを必要とします .
工業生産方法
プロトベラトリン A の工業生産は、一般的に、シロバナオオバコ属の植物、特に根と根茎からの抽出によって達成されます。 抽出プロセスには、溶媒抽出とクロマトグラフィーなどの精製工程が含まれており、プロトベラトリン A を純粋な形で分離します .
化学反応の分析
反応の種類
プロトベラトリン A は、以下を含むさまざまな化学反応を起こします。
酸化: プロトベラトリン A は、酸化されてさまざまな誘導体に変換することができます。これは、生物学的活性が変化する可能性があります。
還元: 還元反応は、プロトベラトリン A の官能基を修飾することができ、薬理学的特性が変化する可能性があります。
置換: プロトベラトリン A は、分子の特定の原子または基が他の原子または基で置換される置換反応を起こす可能性があります.
一般的な試薬と条件
プロトベラトリン A の反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな酸や塩基が含まれます。 これらの反応の条件は、通常、望ましくない副反応を防ぐために、制御された温度と不活性雰囲気を伴います .
生成される主要な生成物
プロトベラトリン A の反応から生成される主要な生成物は、反応の種類によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化された化合物を生成する可能性があります。 置換反応は、さまざまな官能基を持つさまざまなアナログをもたらす可能性があります .
科学研究への応用
プロトベラトリン A は、広範囲の科学研究に応用されています。
化学: これは、検出および定量方法の開発のための分析化学における参照化合物として使用されます。
生物学: プロトベラトリン A は、細胞プロセスへの影響とその細胞生物学研究におけるツールとしての可能性について研究されています。
医学: 歴史的に降圧剤として使用されてきたプロトベラトリン A は、現在、心血管疾患や特定の種類のがんを治療するための潜在的な治療用途について調査されています。
科学的研究の応用
Pharmacological Properties
Protoveratrine A exhibits several pharmacological effects, primarily influencing the cardiovascular and respiratory systems. Key properties include:
- Anti-Hypertensive Action : this compound is known for its ability to lower blood pressure through vasodilation and inhibition of sympathetic nervous system activity. Studies have shown that it can significantly reduce systolic and diastolic blood pressure in hypertensive patients .
- Cardiac Effects : The compound can prolong the QT interval and decrease heart rate, indicating potential cardiotoxicity at higher doses . It has been observed to enhance acetylcholine release from nerve terminals, which may contribute to its cardiovascular effects .
Treatment of Hypertension
This compound has been utilized in clinical settings for managing hypertension. Historical studies indicate that it effectively lowers blood pressure in patients with essential hypertension. For example, a study reported a significant drop in blood pressure levels following administration, with effective doses ranging from 0.5 mg to 2 mg .
Study | Dosage (mg) | Blood Pressure Reduction (mm Hg) | Notes |
---|---|---|---|
Meilman et al. (1950) | 0.5 - 2.0 | 60/34 to 100/62 | Significant hypotensive effects observed |
Grollman (1950) | 1.0 - 1.25 | Varies by patient | Noted bradycardia as a side effect |
Toxemia of Pregnancy
This compound has also been explored for its potential use in treating toxemia of pregnancy, characterized by hypertension and edema. Clinical trials indicated that it may alleviate symptoms associated with this condition by reducing peripheral resistance and arterial pressure .
Study | Application | Outcome |
---|---|---|
Meilman (1953) | Toxemia of pregnancy | Reduced hypertension and edema |
Clinical Case Reports
Several case reports highlight the clinical implications of this compound administration:
- In one instance, a patient experienced significant hypotension following administration, illustrating the compound's potent effects on blood pressure regulation .
- Another study documented adverse reactions including nausea and muscle weakness in patients treated with this compound, emphasizing the need for careful dosage management .
作用機序
プロトベラトリン A は、主に心筋細胞のナトリウムチャネルの阻害を介してその効果を発揮します。これらのチャネルに結合することにより、ナトリウムイオンの通常の流動を阻害し、心拍数と血圧の低下につながります。 このメカニズムは、その降圧作用と、より高用量での潜在的な心臓毒性作用の原因となっています .
類似の化合物との比較
プロトベラトリン A は、シロバナオオバコ属の植物に含まれるアルカロイドのグループに属しており、プロトベラトリン B、ジェルビン、ベラトリンが含まれます。これらの化合物と比較して、プロトベラトリン A は、その特定の構造と強力な生物学的活性のために独特です。 たとえば、プロトベラトリン B も強力な降圧剤ですが、分子構造が異なり、薬理学的プロファイルがわずかに異なります .
類似の化合物のリスト
- プロトベラトリン B
- ジェルビン
- ベラトリン
- ベラトリジン
類似化合物との比較
Protoveratrine A is part of a group of alkaloids found in Veratrum species, including protoveratrine B, jervine, and veratramine. Compared to these compounds, this compound is unique due to its specific structure and potent biological activity. Protoveratrine B, for example, is also a potent hypotensive agent but has a different molecular structure and slightly different pharmacological profile .
List of Similar Compounds
- Protoveratrine B
- Jervine
- Veratramine
- Veratridine
特性
IUPAC Name |
[16,17-diacetyloxy-10,12,14,23-tetrahydroxy-6,10,19-trimethyl-13-(2-methylbutanoyloxy)-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 2-hydroxy-2-methylbutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H63NO14/c1-10-20(4)34(46)55-33-28(45)27-23(18-42-17-19(3)12-13-25(42)38(27,9)49)24-16-39-32(40(24,33)50)30(53-22(6)44)29(52-21(5)43)31-36(39,7)15-14-26(41(31,51)56-39)54-35(47)37(8,48)11-2/h19-20,23-33,45,48-51H,10-18H2,1-9H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTGGNIMZXFORS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1C(C2C(CN3CC(CCC3C2(C)O)C)C4C1(C5C(C(C6C7(C5(C4)OC6(C(CC7)OC(=O)C(C)(CC)O)O)C)OC(=O)C)OC(=O)C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H63NO14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861817 | |
Record name | 6,7-Bis(acetyloxy)-4,14,16,20-tetrahydroxy-15-[(2-methylbutanoyl)oxy]-4,9-epoxycevan-3-yl 2-hydroxy-2-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
793.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Protoveratrine A?
A1: this compound primarily acts by binding to voltage-gated sodium channels (NaV) in excitable cells like neurons and muscle cells [, , , ]. This binding keeps the channels open for a prolonged period, leading to persistent depolarization.
Q2: How does this compound's interaction with sodium channels affect nerve and muscle cells?
A2: The prolonged depolarization caused by this compound leads to repetitive firing in nerve cells and sustained contraction in muscle cells [, , , ]. This can result in various physiological effects, including hypotension and bradycardia.
Q3: this compound is known to induce bradycardia. How does this occur?
A3: this compound stimulates receptors in the nodose ganglion or nearby structures, triggering a reflex activation of sinus bradycardia []. This effect is primarily mediated through the vagus nerve, as vagotomy significantly reduces or abolishes bradycardia induced by this compound.
Q4: Does this compound directly affect blood vessels to lower blood pressure?
A4: While this compound can induce hypotension, studies suggest this effect is mainly due to reflex mechanisms rather than direct vasodilation [, , , ]. It is thought to activate baroreceptors, leading to a decrease in sympathetic outflow and subsequently lowering blood pressure.
Q5: What is the role of the hypothalamus in this compound's hypotensive effect?
A5: Research indicates that an intact and excitable hypothalamus is crucial for this compound to exert its hypotensive effect []. Inhibiting the hypothalamus with barbiturates or creating lesions in this brain region significantly diminishes this compound-induced hypotension.
Q6: this compound can induce the release of various neurotransmitters. Can you elaborate on this?
A6: this compound, especially in calcium-deficient conditions, enhances the release of gamma-aminobutyrate (GABA) from brain slices [, ]. It also affects the release of acetylcholine from nerve terminals in the Auerbach plexus of the guinea pig ileum, particularly at low stimulation frequencies [].
Q7: What is the molecular formula and weight of this compound?
A7: this compound has a molecular formula of C39H61NO13 and a molecular weight of 763.9 g/mol.
Q8: How do structural modifications to this compound affect its hypotensive potency?
A9: Research suggests that modifications to the ester group at the C3 position of this compound can significantly impact its hypotensive activity []. This highlights the importance of this structural feature for its pharmacological effects.
Q9: Do structural changes to the ester group at the C15 position also influence hypotensive activity?
A10: Yes, studies involving synthetic Protoverine tetraesters reveal that alterations to the C15 ester group can significantly affect hypotensive potency []. This emphasizes the importance of both the C3 and C15 ester groups for this compound's pharmacological profile.
Q10: What are the known toxic effects of this compound?
A11: this compound can cause various adverse effects, primarily related to its potent action on the cardiovascular and nervous systems [, , ]. These include nausea, vomiting, bradycardia, hypotension, and cardiac arrhythmias.
Q11: Is there a difference in toxicity between this compound and other Veratrum alkaloids?
A12: Yes, this compound demonstrates different toxicity profiles compared to other Veratrum alkaloids like Veratridine [, , , ]. For example, this compound is more potent in inducing bradycardia and hypotension than Veratridine.
Q12: What analytical techniques are commonly used to identify and quantify this compound?
A12: Common methods for analyzing this compound include:
- High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS): This technique provides high sensitivity and selectivity for the identification and quantification of this compound in biological samples [, ].
- High-performance liquid chromatography with a diode-array detector (HPLC-DAD): This method, while less sensitive than HPLC-MS/MS, offers a more accessible option for quantifying this compound, especially when analyzing formulations like Veratrum aqua [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。